

Application Notes and Protocols for Shp2-IN-25

In Vitro Assays

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Compound of Interest

Compound Name: Shp2-IN-25

Cat. No.: B15137858

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of **Shp2-IN-25**, a small molecule inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). The provided methodologies are essential for assessing the potency, binding, and cellular engagement of this and other SHP2 inhibitors.

Introduction

SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene and is a critical component of multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. It plays a pivotal role in regulating cell growth, differentiation, and migration.[1][2] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling target for anticancer drug development.[1][3] **Shp2-IN-25** is one of the numerous inhibitors developed to target this phosphatase. In its basal state, SHP2 is autoinhibited through an intramolecular interaction where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[4][5] Activation occurs when the SH2 domains bind to specific phosphotyrosine residues on signaling partners, leading to a conformational change that releases this autoinhibition.[5][6]

Signaling Pathway

The diagram below illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK pathway.

Caption: SHP2 signaling cascade from RTK activation to downstream cellular responses.

Data Presentation

The inhibitory activity of **Shp2-IN-25** and other reference compounds can be quantified and compared using the following metrics.

Compound	Biochemical IC50 (nM)	Thermal Shift (ΔT_m , °C)	Cellular IC50 (nM)
Shp2-IN-25	Data to be determined	Data to be determined	Data to be determined
SHP099 (Reference)	25 - 70	12	100 - 200
RMC-4550 (Reference)	5 - 15	>12	20 - 50
SHP836 (Reference)	100 - 500	5	>1000

Note: IC50 and ΔT_m values for reference compounds are approximate and may vary between specific assay conditions.

Experimental Protocols

Biochemical Phosphatase Inhibition Assay

This assay measures the direct inhibitory effect of **Shp2-IN-25** on the enzymatic activity of recombinant SHP2 protein. A common method involves a fluorogenic phosphatase substrate.

Workflow:



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Caption: Workflow for the biochemical SHP2 phosphatase inhibition assay.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT.
 - Enzyme: Recombinant full-length SHP2 protein.
 - Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or a phosphopeptide substrate.
 - Test Compound: Prepare a serial dilution of **Shp2-IN-25** in DMSO.
- Assay Procedure:
 - Add 2 μ L of serially diluted **Shp2-IN-25** or DMSO (vehicle control) to the wells of a 384-well plate.
 - Add 10 μ L of SHP2 enzyme solution (e.g., 25 nM final concentration) to each well.
 - Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding.
 - Initiate the phosphatase reaction by adding 10 μ L of DiFMUP substrate (e.g., 50 μ M final concentration).
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure the fluorescence intensity using a plate reader (Excitation: 355 nm, Emission: 460 nm).
- Data Analysis:
 - Calculate the percent inhibition relative to the DMSO control.

- Plot the percent inhibition against the logarithm of the **Shp2-IN-25** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protein Thermal Shift (PTS) Assay

This biophysical assay assesses the direct binding of **Shp2-IN-25** to the SHP2 protein by measuring changes in the protein's thermal stability.

Methodology:

- Reagent Preparation:
 - Buffer: 100 mM HEPES (pH 7.4), 150 mM NaCl.
 - Protein: Recombinant SHP2 protein (e.g., 2 μ M).
 - Dye: Protein thermal shift dye (e.g., SYPRO Orange).
 - Test Compound: Prepare a serial dilution of **Shp2-IN-25**.
- Assay Procedure:
 - In a 96-well PCR plate, combine the SHP2 protein, thermal shift dye, and varying concentrations of **Shp2-IN-25** or DMSO.
 - Seal the plate and place it in a real-time PCR instrument.
 - Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/s.
 - Monitor the fluorescence of the dye during the temperature ramp.
- Data Analysis:
 - The melting temperature (T_m) is the temperature at which 50% of the protein is denatured, corresponding to the midpoint of the sigmoidal melting curve.
 - The change in melting temperature (ΔT_m) is calculated by subtracting the T_m of the DMSO control from the T_m in the presence of **Shp2-IN-25**. A positive ΔT_m indicates ligand binding and stabilization.^[2]

Cellular Target Engagement Assay

This assay confirms that **Shp2-IN-25** can bind to SHP2 within a cellular context. A common approach is the cellular thermal shift assay (CETSA).^[4]

Methodology:

- Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., HEK293T overexpressing SHP2, or a cancer cell line with SHP2 dependency) to ~80% confluency.
 - Treat the cells with various concentrations of **Shp2-IN-25** or DMSO for a defined period (e.g., 1-2 hours).
- Thermal Challenge and Lysis:
 - Harvest the cells and resuspend them in a suitable buffer.
 - Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 45-65 °C) for 3 minutes to induce protein denaturation and aggregation of unbound protein.
 - Lyse the cells by freeze-thaw cycles or sonication.
- Protein Quantification:
 - Separate the soluble fraction (containing stabilized, non-aggregated SHP2) from the aggregated protein by centrifugation.
 - Analyze the amount of soluble SHP2 in the supernatant by Western blotting or ELISA.
- Data Analysis:
 - Plot the amount of soluble SHP2 as a function of temperature for each inhibitor concentration.
 - Binding of **Shp2-IN-25** will result in a shift of the melting curve to higher temperatures, indicating target engagement and stabilization in the cellular environment.^{[2][4]}

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